REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([CH:15]=[CH2:16])[CH:13]=2)[N:8]([CH3:17])[CH:7]=1)=[O:5])C>C(O)C.[C].[Pd]>[CH2:15]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:17])[CH:7]=[C:6]2[C:4]([OH:5])=[O:3])[CH3:16] |f:2.3|
|
Name
|
1-methyl-5-vinyl-1H-indole-3-carboxylic acid ethyl ester
|
Quantity
|
934 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CN(C2=CC=C(C=C12)C=C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
95 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at the same temperature for 4 hours under hydrogen gas flow
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in ethanol (20 ml)
|
Type
|
ADDITION
|
Details
|
1N aqueous solution of sodium hydroxide (20 ml) was added
|
Type
|
STIRRING
|
Details
|
at room temperature, and stirred at 70° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
The obtained residue was extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added 1 N hydrochloric acid aqueous solution
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C2C(=CN(C2=CC1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 797 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |